![molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide CAS No. 896333-87-2](/img/structure/B2518327.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide
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Overview
Description
The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .
Scientific Research Applications
- A series of 1-benzo[1,3]dioxol-5-yl-indoles, which bear 3-N-fused heteroaryl moieties similar to our compound, have been synthesized and evaluated for their anticancer activity . These derivatives showed promising results against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against specific cancer cells. Further mechanistic studies revealed cell cycle arrest and apoptosis induction .
- Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific food categories . However, it is not recommended for use in beverages.
- Benzo[d][1,3]dioxole derivatives have been explored for their pharmaceutical properties. For instance, they exhibit antitumor, antimicrobial, COX-2 inhibitory, and anti-JH (anti-juvenile hormone) effects . Our compound’s unique structure may contribute to similar pharmacological activities.
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone is used in treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis . While not directly related to our compound, this highlights the broader applications of benzo[d][1,3]dioxole derivatives.
- Researchers have synthesized novel bioactive compounds based on the benzo[d][1,3]dioxole scaffold. These compounds, such as LASSBio-294 , have shown inotropic and vasodilatory effects . Our compound’s structural features may contribute to similar bioactivity.
Anticancer Properties
Flavoring Agent
Pharmaceutical Applications
Rheumatoid Arthritis Treatment
Bioactive Compound Exploration
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINGSZAGGBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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